molecular formula C8H14ClNO4S B1378886 Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate CAS No. 1310732-18-3

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Cat. No.: B1378886
CAS No.: 1310732-18-3
M. Wt: 255.72 g/mol
InChI Key: AZNUWDVFBPYWSU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C8H14ClNO4S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products can then participate in further chemical reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other azetidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNUWDVFBPYWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310732-18-3
Record name tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
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